3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione
Overview
Description
3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its quinazoline core structure, which is substituted with a piperazine ring and a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . Another method includes the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine, followed by oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity . These methods are optimized for large-scale production, ensuring consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid for oxidation reactions and chloroform:methanol as a solvent system for monitoring reactions by thin-layer chromatography (TLC) . The reaction conditions are carefully controlled to ensure the desired products are obtained with high selectivity and yield.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified to enhance their biological activity and chemical stability .
Scientific Research Applications
3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it serves as a useful intermediate in the synthesis of novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones . In biology and medicine, it has been evaluated for its antimicrobial, anticancer, and antiviral activities . The compound’s ability to inhibit microtubule synthesis and angiogenesis makes it a promising candidate for cancer therapy .
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It inhibits microtubule synthesis by binding to tubulin, thereby preventing cell cycle progression and angiogenesis . This unique mechanism of action makes it effective in inhibiting tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride and 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl isobutyl ether hydrochloride . These compounds share structural similarities with 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione, particularly the presence of the piperazine ring and chlorophenyl group.
Uniqueness: What sets this compound apart is its quinazoline core structure, which imparts unique chemical and biological properties. This compound’s ability to inhibit microtubule synthesis and angiogenesis with high specificity makes it a valuable candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)20(28)6-3-11-27-21(29)18-4-1-2-5-19(18)24-22(27)30/h1-2,4-5,7-10H,3,6,11-15H2,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDLQQAENCNJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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